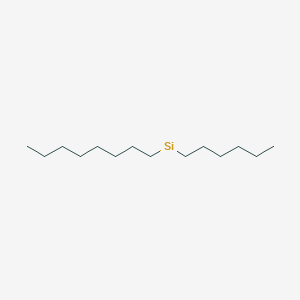![molecular formula C16H16O2S2 B14338632 2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane) CAS No. 95418-41-0](/img/structure/B14338632.png)
2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(glycidylthio)naphthalene is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound features two glycidylthio groups attached to the 1 and 4 positions of the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(glycidylthio)naphthalene can be synthesized through a multi-step process involving the introduction of glycidylthio groups to the naphthalene ring. One common method involves the reaction of 1,4-dichloronaphthalene with sodium thioglycolate to form 1,4-bis(mercapto)naphthalene. This intermediate is then reacted with epichlorohydrin under basic conditions to yield 1,4-Bis(glycidylthio)naphthalene .
Industrial Production Methods
Industrial production of 1,4-Bis(glycidylthio)naphthalene typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(glycidylthio)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the glycidylthio groups to thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and alkyl halides for alkylation are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
1,4-Bis(glycidylthio)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,4-Bis(glycidylthio)naphthalene involves its interaction with various molecular targets and pathways. The glycidylthio groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Bis(chloromethyl)naphthalene
- 1,4-Bis(naphthalen-1-ylethynyl)benzene
- 1,4-Naphthoquinone derivatives
Uniqueness
1,4-Bis(glycidylthio)naphthalene is unique due to the presence of glycidylthio groups, which impart specific reactivity and biological activity. These groups enable the compound to undergo a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Propiedades
Número CAS |
95418-41-0 |
|---|---|
Fórmula molecular |
C16H16O2S2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
2-[[4-(oxiran-2-ylmethylsulfanyl)naphthalen-1-yl]sulfanylmethyl]oxirane |
InChI |
InChI=1S/C16H16O2S2/c1-2-4-14-13(3-1)15(19-9-11-7-17-11)5-6-16(14)20-10-12-8-18-12/h1-6,11-12H,7-10H2 |
Clave InChI |
UVILIYIDVCCQPP-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CSC2=CC=C(C3=CC=CC=C32)SCC4CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



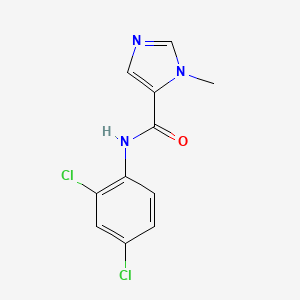

![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)

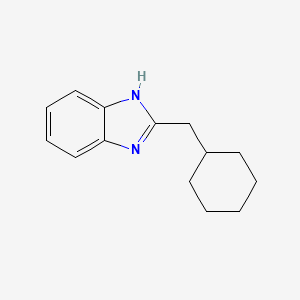

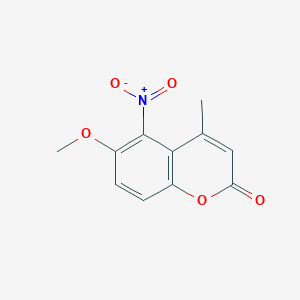

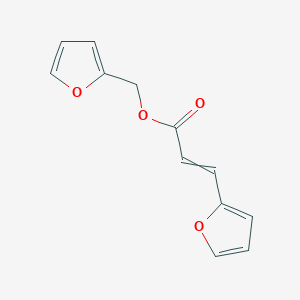
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)

